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Indium(III) nitrate hydrate

Thin film deposition EUV lithography Sol-gel processing

Indium(III) nitrate hydrate is the premier carbon-free soluble In³⁺ source for sol-gel deposition of In₂O₃ thin films, nanoparticle synthesis, and EUV resist applications. Unlike chloride or organometallic precursors, its nitrate anion avoids halide contamination and carbonaceous residues, while actively participating in combustion sol-gel chemistry to engineer oxygen vacancies beneficial for photocatalysis. Available in industrial to ultra-high purity (99.999%), this precursor ensures reproducible material quality in electronic, catalytic, and optical thin-film processes. Ideal for R&D and pilot-scale production.

Molecular Formula H3InNO4
Molecular Weight 195.85 g/mol
CAS No. 13465-14-0
Cat. No. B078677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndium(III) nitrate hydrate
CAS13465-14-0
Synonymsindium (III) nitrate
indium nitrate
indium nitrate hydrate
Molecular FormulaH3InNO4
Molecular Weight195.85 g/mol
Structural Identifiers
SMILES[N+](=O)(O)[O-].O.[In]
InChIInChI=1S/In.HNO3.H2O/c;2-1(3)4;/h;(H,2,3,4);1H2
InChIKeyIVULQSOWZDLIPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 2 n / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Indium(III) Nitrate Hydrate (CAS 13465-14-0): Precursor Specifications and Procurement Fundamentals


Indium(III) nitrate hydrate (In(NO₃)₃·xH₂O) is a highly water-soluble indium salt, typically supplied as a crystalline trihydrate or with variable hydration. It exhibits a solubility of 62.2% at 20°C and 68.4% at 50°C in water, and is also soluble in ethanol [1]. The compound undergoes thermal decomposition beginning around 100°C with loss of hydration water, ultimately converting to yellow indium(III) oxide (In₂O₃) at higher temperatures . Commercial grades range from industrial (≥99%) to ultra-high purity (99.999% trace metals basis) . Its primary value lies in serving as a soluble In³⁺ source for sol-gel processing, thin film deposition, and nanoparticle synthesis, with no carbon-containing ligands that could introduce residual contamination during thermal processing [2].

Why Indium Nitrate Hydrate Cannot Be Freely Substituted with Other Indium Precursors in Critical Applications


Indium precursors with different anions—such as indium(III) hydroxide, indium(III) chloride, or indium(III) acetylacetonate—are not interchangeable with indium nitrate hydrate due to fundamental differences in thermal decomposition pathways, solubility profiles, and the nature of residual byproducts that directly impact material performance. The oxidizing nitrate anion actively participates in combustion sol-gel chemistry and influences the defect chemistry of the resulting indium oxide, affecting photocatalytic activity [1]. Chloride-based precursors introduce halide contaminants that can degrade semiconductor device performance. Organometallic precursors like indium acetylacetonate contain carbon ligands that require higher annealing temperatures for complete removal and may leave carbonaceous residues detrimental to electronic and optical properties [2]. These precursor-dependent outcomes mean that substitution without re-optimization of processing parameters often results in compromised material quality or complete process failure.

Quantitative Differentiation Evidence for Indium(III) Nitrate Hydrate Versus Alternative Indium Precursors


Carbon-Free Decomposition: Indium Nitrate Hydrate vs. Organometallic Indium Precursors

Indium nitrate hydrate contains no carbon in its molecular structure, unlike organometallic alternatives such as indium acetylacetonate [In(acac)₃] or Sn-oxo cage compounds with organic ligands. This fundamental compositional difference eliminates carbon contamination risk during thermal processing, which is critical for semiconductor and optoelectronic applications where carbon residues degrade electrical performance [1]. The nitrate counterion decomposes entirely to gaseous NOₓ species and H₂O, leaving no residual elements in the final oxide film.

Thin film deposition EUV lithography Sol-gel processing Semiconductor fabrication

Photocatalytic CO₂ Reduction Performance: Indium Nitrate-Derived vs. Indium Hydroxide-Derived In₂O₃ Nanomaterials

Direct comparative study of In₂O₃ photocatalysts prepared from indium(III) nitrate hydrate versus indium(III) hydroxide reveals that the choice of starting material strongly affects photocatalytic activity for gas-phase CO₂ reduction. The oxidizing nature of the nitrate anion during thermal decomposition significantly influences defect formation—specifically oxygen vacancies and surface hydroxide groups—within the resulting In₂O₃₋ₓ(OH)ᵧ nanomaterials [1]. Isotope-tracing experiments using ¹³CO₂ confirmed the origins of observed carbon-containing products, establishing a direct link between precursor identity and catalytic performance [2].

Photocatalysis CO₂ reduction Gas-phase heterogeneous catalysis Defect engineering

Aqueous Solubility and Processing Versatility: Indium Nitrate Hydrate vs. Organic-Soluble Only Precursors

Indium nitrate hydrate demonstrates exceptional aqueous solubility of 62.2% at 20°C and 68.4% at 50°C, and is also soluble in ethanol [1]. This dual aqueous/organic solubility provides formulation flexibility unmatched by precursors soluble only in organic solvents (e.g., indium acetylacetonate requiring non-polar organic media). The hydrated form enhances solubility in various polar solvents for precise processing control [2]. The aqueous pH of a 50 g/L solution is 2.0-3.0 at 25°C , providing an acidic environment beneficial for certain sol-gel hydrolysis-condensation reactions.

Solution processing Sol-gel synthesis Precursor formulation Green chemistry

Thermal Decomposition Profile and Annealing Temperature Requirements: Indium Nitrate Hydrate vs. Acetylacetonate Precursors

Indium nitrate hydrate undergoes complete thermal decomposition to In₂O₃ at approximately 500°C, with no further weight loss observed above this temperature [1]. The TG curve shows a major weight loss step from ~200°C to ~500°C, with preliminary dehydration occurring around 100°C where the trihydrate loses approximately 2 moles of water . In comparison, indium nitrate hydrate is specifically chosen for EUV resist applications due to its low thermal decomposition temperature relative to alternative precursors [2]. The anneal temperature of 500°C for spin-coated nitrate-derived films is lower than that typically required for complete ligand removal from acetylacetonate-based precursors.

Thermal processing Thin film annealing TGA-DTA analysis Metal oxide formation

EUV Resist Film Stability: Indium Nitrate Hydrate Spin-Coated Films

Spin-coated indium nitrate hydrate films demonstrate exceptional ambient stability, with no changes in defect density observed for up to 3 weeks [1]. A 0.1 M indium nitrate hydrate solution forms a 20-nm thick resist film, which is an ideal thickness for EUV lithography applications [2]. Under 92-eV electron beam exposure (a proxy for EUV radiation), exposed regions become insoluble, functioning as a negative-tone resist. The solubility switch mechanism is accompanied by decomposition of nitrate species and release of water, confirmed by operando FTIR spectroscopy and residual gas analysis [3].

EUV lithography Inorganic resist Thin film stability Semiconductor patterning

Evidence-Backed Application Scenarios for Indium(III) Nitrate Hydrate Procurement


Sol-Gel Deposition of In₂O₃ Thin Films for Transparent Conductive Oxides and Semiconductors

Indium nitrate hydrate is the precursor of choice for sol-gel deposition of In₂O₃ thin films when carbon-free decomposition and aqueous solubility are required. In₂O₃ thin films prepared on quartz glass substrates using indium nitrate hydrate as precursor, ethylene glycol as solvent, and acetylacetone as catalyst demonstrate tunable crystallinity and optical properties [8]. The 500°C annealing temperature is compatible with glass and many semiconductor substrates, enabling integration into transistor fabrication workflows. The absence of carbon in the precursor eliminates carbonaceous residue concerns that plague organometallic alternatives in electronic device applications [7].

Synthesis of Photocatalytic In₂O₃ Nanomaterials for CO₂ Reduction

For researchers developing gas-phase CO₂ reduction photocatalysts, indium nitrate hydrate provides a specific defect-engineering advantage over indium hydroxide precursors. The oxidizing nitrate anion during thermal decomposition produces a distinct defect profile (oxygen vacancies and surface hydroxide populations) in the resulting In₂O₃₋ₓ(OH)ᵧ nanomaterials that directly impacts photocatalytic activity [8]. Selection of nitrate hydrate over hydroxide is not merely a matter of convenience but a deliberate materials design choice that influences catalytic performance outcomes. This precursor-dependent defect engineering has been validated through ¹³CO₂ isotope-tracing experiments .

EUV Lithography Resist Formulation for Advanced Semiconductor Patterning

Indium nitrate hydrate is being actively developed as an inorganic EUV resist material, with demonstrated performance advantages including 3-week film stability (no defect density change) and clean solubility switching under 92-eV electron beam exposure [8]. The combination of indium's high EUV absorption cross-section and the low thermal decomposition temperature of metal nitrates makes this precursor particularly suitable for next-generation lithography . The carbon-free composition avoids the sensitivity limitations of chemically amplified resists, while the sol-gel processing compatibility enables straightforward integration with existing spin-coating infrastructure [7].

Electrochemical Sensor Fabrication Using CdIn₂O₄ Nanoparticles

Indium nitrate hydrate serves as the indium source for synthesizing CdIn₂O₄ nanoparticles via non-aqueous sol-gel methods for non-enzymatic glucose electrochemical sensors. The resulting electrode material grown on 3D Ni foam demonstrates a sensitivity of 3.2925 mA·mM⁻¹·cm⁻², a detection limit of 0.08 μM, and a rapid response time of 1.58 seconds [8]. The high solubility of indium nitrate hydrate in benzyl alcohol enables the non-aqueous sol-gel synthesis route that produces the conductive CdIn₂O₄ phase necessary for electrochemical sensing performance .

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